4-Methoxy-1-naphthoyl Chloride

Description

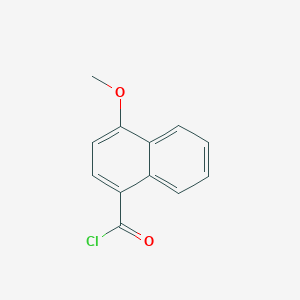

Structure

3D Structure

Properties

IUPAC Name |

4-methoxynaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHGODSBSWBLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466536 | |

| Record name | 4-Methoxy-1-naphthalenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70696-57-0 | |

| Record name | 4-Methoxy-1-naphthalenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Methoxy 1 Naphthoyl Chloride

Synthesis of 4-Methoxy-1-naphthoic Acid Precursors

The creation of the 4-methoxy-1-naphthoic acid intermediate can be approached through several established synthetic strategies, primarily involving the functionalization of a naphthalene (B1677914) core.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for introducing an acyl group onto an aromatic ring. scirp.org For the synthesis of a precursor to 4-methoxy-1-naphthoic acid, this reaction would typically involve the acylation of 1-methoxynaphthalene. The methoxy (B1213986) group is a powerful activating, ortho-para directing group. In the case of 1-methoxynaphthalene, electrophilic attack is strongly directed to the 4-position (para) due to steric hindrance at the 2-position (ortho) and the electronic activation of the ring.

The reaction proceeds by activating an acylating agent, such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst like aluminum chloride (AlCl₃). bartleby.combeyondbenign.org This generates a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring.

A plausible synthetic sequence is:

Friedel-Crafts Acylation: 1-Methoxynaphthalene is reacted with acetyl chloride and aluminum chloride in an appropriate solvent to yield 1-acetyl-4-methoxynaphthalene.

Oxidation: The resulting methyl ketone is then oxidized to the corresponding carboxylic acid. A common method for this transformation is the haloform reaction (using sodium hypochlorite (B82951) or hypobromite), which selectively converts methyl ketones to carboxylates. Acidic workup then yields 4-methoxy-1-naphthoic acid.

Studies on the acylation of the related 2-methoxynaphthalene (B124790) have shown that reaction conditions, solvent, and the nature of the acylating agent can influence the position of acylation, with the kinetically favored product sometimes rearranging to a thermodynamically more stable isomer. ntu.edu.twrsc.orgrsc.org For 1-methoxynaphthalene, acylation at the 4-position is generally favored.

| Reactant | Acylating Agent | Catalyst | Solvent | Key Observation |

| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | High selectivity for the para-substituted product (4-methoxyacetophenone). scirp.org |

| 2-Methoxynaphthalene | Acetyl Chloride | Aluminum Chloride | Nitrobenzene | Preferential formation of the 6-acyl isomer. rsc.org |

| 1-Chloronaphthalene | Acetyl Chloride | Aluminum Chloride | Not specified | Yields 4-chloro-1-acetylnaphthalene, a precursor to 4-chloro-1-naphthoic acid. nih.gov |

An alternative and highly effective method for synthesizing carboxylic acids is through the carboxylation of Grignard reagents. ucalgary.ca This route offers a direct path to the carboxyl group without the need for a subsequent oxidation step.

The synthesis via a Grignard reagent involves the following steps:

Precursor Synthesis: A suitable precursor, 1-bromo-4-methoxynaphthalene, is required. This can be synthesized from 4-methoxy-1-naphthol (B1194100) or through direct bromination of 1-methoxynaphthalene.

Grignard Reagent Formation: 1-Bromo-4-methoxynaphthalene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-methoxy-1-naphthylmagnesium bromide.

Carboxylation: The highly nucleophilic Grignard reagent is then reacted with an electrophilic carbon source, typically solid carbon dioxide (dry ice). ucalgary.ca The Grignard reagent attacks the carbon atom of CO₂, forming a magnesium carboxylate salt.

Acidification: Subsequent treatment of the reaction mixture with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final product, 4-methoxy-1-naphthoic acid. ucalgary.ca

This method is particularly useful due to its high efficiency and the generally clean nature of the reaction, provided that strictly anhydrous conditions are maintained to prevent quenching of the potent Grignard reagent. ucalgary.ca

Conversion of 4-Methoxy-1-naphthoic Acid to 4-Methoxy-1-naphthoyl Chloride

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, enabling subsequent reactions such as esterification or amidation.

The most common and efficient method for converting a carboxylic acid to an acyl chloride is by reaction with thionyl chloride (SOCl₂). masterorganicchemistry.com This reaction is highly favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. libretexts.orgchemistrysteps.com

The mechanism proceeds as follows:

The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride. almerja.comyoutube.com

A chloride ion is eliminated from the thionyl group, and a proton is lost from the hydroxyl group, forming a chlorosulfite intermediate. libretexts.org

This intermediate is highly reactive. The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the carboxylic acid. libretexts.orgalmerja.com

The carbonyl double bond reforms, and the chlorosulfite group departs. This leaving group readily decomposes into the stable gaseous products SO₂ and HCl. masterorganicchemistry.comchemistrysteps.com

A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be used to accelerate the reaction, as seen in the synthesis of the related 4-methoxybenzoyl chloride. prepchem.com The reaction is typically performed in an inert solvent or with neat thionyl chloride under reflux, followed by distillation or evaporation to remove excess reagent and isolate the final this compound.

Comparative Analysis of Synthetic Strategies for Related Naphthoyl Chlorides

When considering the synthesis of substituted naphthoyl chlorides, the choice of strategy for preparing the precursor naphthoic acid is critical.

Friedel-Crafts Acylation vs. Grignard Carboxylation:

| Feature | Friedel-Crafts Acylation Route | Grignard Reagent Route |

| Starting Material | Typically an activated naphthalene derivative (e.g., 1-methoxynaphthalene). | A halo-substituted naphthalene (e.g., 1-bromo-4-methoxynaphthalene). |

| Regioselectivity | Dependent on the directing effects of existing substituents. Can lead to mixtures of isomers, potentially requiring purification. rsc.org | Unambiguous. The carboxyl group is introduced precisely at the position of the halogen atom. |

| Reaction Steps | Two main steps: acylation followed by oxidation. | Two main steps: Grignard formation followed by carboxylation. |

| Functional Group Tolerance | The strong Lewis acids used can be incompatible with certain functional groups. The reaction is generally limited to activated or simple aromatic rings. | Grignard reagents are incompatible with any acidic protons (e.g., -OH, -NH, -SH) and some carbonyl groups. ucalgary.ca |

| Reagents & Conditions | Requires stoichiometric amounts of a Lewis acid (e.g., AlCl₃), which can generate significant waste upon workup. bartleby.com | Requires strictly anhydrous conditions. Magnesium is inexpensive, and CO₂ is readily available. |

For the final conversion step, thionyl chloride is the most widely used reagent due to the formation of gaseous byproducts. masterorganicchemistry.com However, other reagents can also be employed for this transformation.

Comparison of Chlorinating Agents:

| Reagent | Formula | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Volatile byproducts make product purification simple. Very common and effective. masterorganicchemistry.comlibretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Also produces volatile byproducts. Often used for sensitive substrates under milder conditions. |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | A powerful chlorinating agent. The liquid byproduct (POCl₃) has a high boiling point, which can complicate purification. |

Chemical Reactivity and Derivatization Pathways

Acylation Reactions with Various Nucleophiles

The primary mode of reaction for 4-methoxy-1-naphthoyl chloride involves its interaction with nucleophiles. The electron-withdrawing carbonyl group polarizes the carbon-chlorine bond, making the carbonyl carbon highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction. This reactivity is harnessed to synthesize a range of functional derivatives.

Esterification of this compound is achieved by its reaction with alcohols. A significant application of this reaction is in the field of chiral resolution, where a racemic carboxylic acid is converted to its corresponding acyl chloride and then reacted with a chiral alcohol, such as L-menthol. researchgate.net This process yields a mixture of diastereomeric esters, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. nih.govbeilstein-archives.org Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure carboxylic acids. nih.gov This menthol-mediated chiral resolution is a valuable strategy for the enantiospecific synthesis of complex molecules, including artificial glutamate (B1630785) analogs. researchgate.net

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Product Type | Significance |

|---|---|---|---|

| This compound | L-Menthol | Diastereomeric Menthyl Esters | Chiral resolution of the corresponding carboxylic acid |

This compound readily reacts with primary and secondary amines to form stable amide bonds. The reaction with anilines, for instance, produces N-aryl-4-methoxy-1-naphthamides. This transformation is a standard acylation, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A particularly well-documented application of this reactivity is the acylation of indoles. The indole (B1671886) nucleus can be acylated at the C3 position via a Friedel-Crafts-type reaction. chemicalbook.com In one common synthetic protocol, the indole is first treated with a Grignard reagent, such as methylmagnesium bromide, to form the indolyl magnesium bromide intermediate. chemicalbook.com This intermediate then reacts with an aroyl chloride like this compound to yield the 3-acylindole. nih.gov Alternatively, direct acylation of an N-substituted indole can be achieved using the acyl chloride in the presence of a Lewis acid like dimethylaluminum chloride. nih.gov These amidation reactions are pivotal for the synthesis of biologically active indole derivatives. chim.it

The reaction of this compound with hydrazine (B178648) or its derivatives yields naphthoyl hydrazines, also known as naphthohydrazides. Typically, the acyl chloride is added to a solution of hydrazine monohydrate in a suitable solvent. rsc.org This reaction forms the basis for synthesizing a larger family of compounds, as the resulting hydrazide is a versatile intermediate. For example, naphthoyl hydrazides can be condensed with various aldehydes and ketones to produce N-acylhydrazones, a class of compounds investigated for a wide range of biological activities. nih.gov The synthesis often involves refluxing the hydrazide with an appropriate aldehyde in a solvent like methanol, sometimes with a catalytic amount of acid. nih.gov

Table 2: Synthesis of Hydrazide and N-Acylhydrazone Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1 | This compound + Hydrazine Hydrate | 4-Methoxy-1-naphthohydrazide |

| 2 | 4-Methoxy-1-naphthohydrazide + Aromatic Aldehyde | 4-Methoxy-N'-(arylmethylidene)-1-naphthohydrazide |

Synthesis of Naphthoyl-Containing Heterocyclic Systems

The 4-methoxy-1-naphthoyl group is a key structural component in various heterocyclic systems that are subjects of therapeutic and pharmacological research. This compound serves as the primary reagent for introducing this moiety into the target heterocyclic scaffold.

The isoindole core is a structural feature found in several pharmaceutical compounds. mdpi.com Synthetic routes to isoindole derivatives can involve the use of acyl chlorides like this compound. A plausible synthetic strategy involves a cyclization reaction of a suitably substituted precursor that has been acylated with the naphthoyl chloride. google.com For example, an ortho-substituted benzene (B151609) derivative containing functional groups that can react intramolecularly, such as an aminomethyl and a carboxyl group, could be a starting point. The amino group could be acylated with this compound, followed by a base- or acid-catalyzed cyclization to form the isoindolinone ring, thereby incorporating the 4-methoxy-1-naphthoyl group into the final heterocyclic structure. The development of such synthetic methods is crucial for exploring new isoindole-based therapeutic agents. nih.gov

One of the most significant applications of this compound is in the synthesis of N-alkyl-3-(naphthoyl)indoles, a class of compounds known as synthetic cannabinoids. nih.gov These molecules have been extensively studied for their interaction with cannabinoid receptors CB1 and CB2. diva-portal.org The compound JWH-081 is a prominent example, chemically named (4-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone. wikipedia.orgunodc.org

The synthesis of JWH-081 and related analogs typically involves the Friedel-Crafts acylation of an N-alkylindole (e.g., 1-pentylindole) with this compound. nih.gov Research into the structure-activity relationships (SAR) of these compounds has shown that substituents on the naphthoyl ring significantly influence receptor binding affinity. nih.gov Specifically, a 4-methoxy group on the naphthoyl moiety, as seen in JWH-081, enhances the binding affinity for both CB1 and CB2 receptors compared to unsubstituted naphthoylindoles. nih.gov JWH-081 is noted for its high affinity for the CB1 receptor (Kᵢ = 1.2 nM) and is fairly selective for this subtype over the CB2 receptor (Kᵢ = 12.4 nM). diva-portal.orgwikipedia.org

Table 3: Cannabinoid Receptor Binding Affinities of Selected Naphthoyl Indoles

| Compound | Naphthoyl Substituent | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |

|---|---|---|---|

| JWH-018 | None | 9.0 ± 5.0 | 2.94 ± 2.65 |

| JWH-081 | 4-Methoxy | 1.2 ± 0.3 | 12.4 ± 2.2 |

| Analog | 4-Fluoro | 7.2 | - |

| Analog | 4-Chloro | 2.3 | - |

Data sourced from multiple studies for comparison. nih.govdiva-portal.orgresearchgate.net

Derivatization to Naphthylvinylpyridine (B7949377) Systems

The derivatization of naphthoyl moieties extends to the synthesis of N-benzyl pyridinium (B92312) styryls that incorporate a methoxy-naphthyl fragment. These compounds have been investigated for their potential as inhibitors of cholinesterases (AChE and BChE), which are enzymes implicated in the progression of Alzheimer's disease.

In the context of naphthylvinylpyridine systems, methoxy (B1213986) substitution is a key factor in modulating biological activity. A structure-activity relationship analysis of these compounds revealed that the presence and position of methoxy groups on the naphthyl ring directly impact their inhibitory potency against cholinesterases. nih.gov An optimized derivative featuring a 6-methoxy-naphthyl group was found to be a potent dual inhibitor of both AChE and BChE. nih.gov This finding underscores the importance of the methoxy group as a critical structural component in the pharmacophore required for dual cholinesterase inhibition. nih.gov The electron-donating nature and specific placement of the methoxy group likely enhance binding interactions within the catalytic and peripheral anionic sites of the enzymes. nih.gov

Photochemical Derivatization and Caged Compound Design

Beyond pharmacology, naphthyl-based compounds are integral to the field of photochemistry, particularly in the design of molecules that can be activated by light.

Development of Naphthyl-Based Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), also known as "caging groups," are moieties that can be cleaved from a molecule using light, allowing for precise spatial and temporal control over the release of a bioactive substance. nih.govwikipedia.org The core structure of PPGs has been expanded to include polyaromatic systems like naphthalene (B1677914) to modify their photochemical properties, such as shifting absorbance to longer, less damaging wavelengths. nih.govwikipedia.orgacs.org Naphthyl-based PPGs, such as naphth-2-ylcarbonylmethyl, have been successfully used to "cage" and subsequently release various carboxylic acids upon irradiation. nih.gov This approach provides a powerful tool for studying dynamic biological processes without the need for chemical reagents to trigger the release. wikipedia.org

Mechanistic Studies of Photo-Favorskii Rearrangements in Deprotection Processes

The deprotection or "uncaging" process for certain PPGs proceeds through a fascinating photochemical reaction known as the photo-Favorskii rearrangement. nih.govwikipedia.org This reaction is characteristic of p-hydroxyphenacyl-based PPGs and has been studied extensively to elucidate its mechanism. nih.govnih.gov

Upon photoexcitation, the protecting group enters an excited triplet state. nih.gov This is followed by a series of rapid events, including the release of the protected substrate and a skeletal rearrangement of the chromophore. The mechanism is thought to involve the formation of highly reactive intermediates, including a triplet diradical and a cyclopropanone (B1606653) or spirodione intermediate. nih.govwikipedia.org This elusive cyclopropanone intermediate is then attacked by a nucleophile (like water), leading to the formation of the final rearranged product. adichemistry.comddugu.ac.in Understanding this complex mechanism is crucial for the rational design of more efficient and clean photoremovable protecting groups for applications in chemistry and biology. nih.gov

Advanced Applications in Organic and Medicinal Chemistry Research

Application in Ligand Design and Receptor Interaction Studies

The design and synthesis of ligands that can selectively bind to biological receptors are fundamental to drug discovery. 4-Methoxy-1-naphthoyl chloride plays a significant role in this area, particularly in the development of compounds targeting cannabinoid receptors.

The 4-methoxy-1-naphthoyl moiety is a key structural feature in a class of synthetic cannabinoids known as naphthoylindoles. A prominent example is JWH-081, a potent cannabinoid agonist that binds to both CB1 and CB2 receptors wikipedia.orgcaymanchem.comnih.gov. The synthesis of JWH-081 and related compounds involves the use of this compound to introduce the naphthoyl group, which is crucial for high-affinity receptor binding.

Researchers have synthesized numerous analogs by varying the alkyl chain on the indole (B1671886) ring and substituting the naphthoyl ring to explore structure-activity relationships. For instance, the methoxy (B1213986) group at the 4-position of the naphthoyl ring in JWH-081 contributes to a higher affinity for the CB1 receptor compared to other substituents researchgate.net. The affinities of these synthesized ligands are determined through receptor binding assays, providing valuable data for the development of new therapeutic agents targeting the endocannabinoid system.

Below is a table summarizing the binding affinities of JWH-081 for cannabinoid receptors.

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |

| JWH-081 | 1.2 | 12.4 |

Data sourced from Huffman et al.

Understanding how ligands interact with their target receptors at a molecular level is crucial for rational drug design nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net. The study of ligands derived from this compound has provided insights into the binding mechanisms of cannabinoid receptors. The interaction of the naphthoyl group with the receptor is thought to involve aromatic stacking, a key non-covalent interaction that contributes to the high affinity of these ligands nih.gov. By systematically modifying the structure of these ligands and observing the effects on receptor binding, researchers can map the binding pocket of the receptor and identify key interaction points. This knowledge aids in the design of more potent and selective ligands with improved therapeutic profiles.

Contribution to the Synthesis of Biologically Active Compounds for Therapeutic Potential

Beyond cannabinoid receptor ligands, this compound is utilized in the synthesis of a diverse range of biologically active compounds with potential therapeutic applications. The ability to easily introduce the 4-methoxy-1-naphthoyl group allows for the modification of existing molecules to enhance their activity or to create entirely new classes of compounds. These compounds are then screened for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties nih.gov. The structural diversity that can be achieved using this synthetic intermediate makes it a valuable tool in the search for new drugs to treat a wide array of diseases.

Utility in Advanced Analytical Method Development (e.g., Fluorescent Labeling Reagents)

In addition to its role in synthesis, this compound and its derivatives have applications in the development of advanced analytical methods. The naphthyl group possesses inherent fluorescent properties, which can be exploited for the derivatization of molecules that lack a chromophore, enabling their detection by high-performance liquid chromatography (HPLC) with fluorescence detection.

Derivatization is a technique used to chemically modify an analyte to enhance its detection or separation sdiarticle4.comgreyhoundchrom.comscienceopen.comsigmaaldrich.com. Acyl chlorides, like this compound, can react with primary and secondary amines, alcohols, and phenols to form stable, fluorescent derivatives sdiarticle4.comscienceopen.comganeshremedies.com. This process, often referred to as fluorescent labeling, significantly improves the sensitivity of analytical methods, allowing for the detection of trace amounts of substances in complex biological samples. While specific applications of this compound as a fluorescent labeling reagent are not extensively documented in the provided search results, the principle is well-established for similar naphthoyl and other aromatic acyl chlorides nih.govnih.gov. The development of such derivatization reagents is crucial for metabolomics, clinical diagnostics, and environmental analysis.

Spectroscopic Characterization and Computational Investigations of 4 Methoxy 1 Naphthoyl Chloride and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in the elucidation of the structural features of 4-Methoxy-1-naphthoyl Chloride. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry, each offer a unique window into the molecule's architecture.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands. A strong absorption band is anticipated in the region of 1750-1780 cm⁻¹, which is indicative of the C=O stretching vibration of the acyl chloride group. The presence of the aromatic naphthalene (B1677914) ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The methoxy (B1213986) group (-OCH₃) would likely show a C-O stretching band around 1250-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the naphthalene ring in this compound is expected to result in strong UV absorption. Typically, naphthalene derivatives exhibit multiple absorption bands corresponding to π-π* transitions. The presence of the methoxy and acyl chloride substituents will influence the position and intensity of these bands.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H NMR Spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the proton spectrum would display distinct signals for the aromatic protons on the naphthalene ring and the protons of the methoxy group. The aromatic protons would appear as a complex pattern of multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being dependent on their position on the ring. The methoxy group protons would be expected to appear as a sharp singlet further upfield, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show a signal for the carbonyl carbon of the acyl chloride group in the highly deshielded region of the spectrum (around 165-175 ppm). The aromatic carbons of the naphthalene ring would produce a series of signals in the 110-140 ppm range. The carbon of the methoxy group would be expected to resonate at approximately 55-60 ppm.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Multiplicity |

| ~3.9 | Singlet |

| ~7.0 - 8.2 | Multiplet |

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~56 | -OCH₃ |

| ~110 - 140 | Aromatic C |

| ~170 | C=O (Acyl Chloride) |

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-IR Characterization of Regioisomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical compounds and then identifies them based on their mass-to-charge ratio. This is particularly useful for the analysis of regioisomers, which have the same molecular formula but different arrangements of substituents.

A study on regioisomeric methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles demonstrated the utility of GC-MS and Gas Chromatography-Infrared Spectroscopy (GC-IR) in differentiating between these closely related structures. oup.com While the electron ionization (EI) mass spectra of the regioisomers were very similar, showing equivalent major fragments, their gas chromatographic retention times differed, allowing for their separation. oup.com The vapor-phase infrared spectra provided characteristic absorption bands that further aided in the identification of individual isomers. researchgate.net For this compound and its potential regioisomers, GC-MS would be instrumental in separating the isomers, with the mass spectrometer providing the molecular weight and fragmentation pattern, confirming the elemental composition.

X-ray Crystallographic Studies of Derivatives

Analysis of Molecular Conformations and Intermolecular Interactions

The analysis of the crystal structure of a derivative of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed understanding of its molecular conformation. For instance, the dihedral angle between the naphthalene ring and the plane of the acyl group would be a key conformational parameter.

Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern how the molecules pack in the crystal lattice. iucr.org

Computational and Quantum Chemical Investigations

Computational and quantum chemical investigations provide profound insights into the molecular structure, electronic properties, and reactivity of this compound and its derivatives. These theoretical approaches complement experimental data, offering a molecular-level understanding that is often inaccessible through empirical methods alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. In the context of this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze its electronic characteristics.

The process of geometry optimization involves finding the minimum energy conformation of the molecule on its potential energy surface. For this, various functionals, such as B3LYP or M06-2X, are used in combination with a basis set (e.g., 6-311+G(d)) that describes the atomic orbitals. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. In a study on a closely related Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde, DFT calculations at the M06-2X/6-311+G(d) level of theory showed excellent agreement between the calculated geometric parameters and those determined by X-ray crystallography. This demonstrates the reliability of DFT in predicting the structure of such naphthalene-based compounds.

The electronic structure is primarily analyzed through the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the electron-donating methoxy group (-OCH₃) is expected to raise the HOMO energy level, while the electron-withdrawing acyl chloride group (-COCl) would lower the LUMO energy, likely resulting in a relatively small energy gap and indicating a reactive molecule.

Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (C-C)naphthalene | Carbon-carbon bond lengths within the naphthalene ring system. | 1.36 - 1.43 Å |

| Bond Length (C-O)methoxy | Bond length between the naphthalene ring and the methoxy oxygen. | ~1.36 Å |

| Bond Angle (C-C-C)naphthalene | Internal bond angles of the naphthalene ring. | 118° - 122° |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | ~4.0 eV |

Note: The values in the table are representative and based on DFT calculations performed on structurally similar molecules, such as (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol and other substituted naphthalenes. Actual values for this compound would require specific calculation.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). This computational method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light. The accuracy of TDDFT predictions makes it an invaluable tool for interpreting experimental spectra and understanding the electronic transitions involved.

The methodology involves calculating the excitation energies and the corresponding oscillator strengths (f), the latter of which determines the intensity of the spectral bands. For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions within the naphthalene ring system. The position and intensity of these absorption bands are sensitive to the substituents on the ring. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-naphthoyl chloride, pushing the absorption to longer wavelengths.

Computational studies on similar chromophores show that TDDFT, often using functionals like CAM-B3LYP or ωB97X, can predict absorption maxima (λmax) with reasonable accuracy, often within a small percentage of experimental values. The calculations can also help assign specific electronic transitions to the observed spectral bands. For instance, the main absorption peaks are typically associated with the HOMO → LUMO transition, but other transitions, such as HOMO-1 → LUMO or HOMO → LUMO+1, can also contribute significantly.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~350 nm | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | ~310 nm | 0.20 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~280 nm | 0.65 | HOMO → LUMO+1 (π → π*) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from TDDFT calculations on aromatic systems. The specific values are based on general trends observed for substituted naphthalenes.

Analysis of Rotational Barriers and Conformational Dynamics of Related Amides

When this compound reacts with primary or secondary amines, it forms corresponding N-substituted amides. The conformational dynamics of these amides are of significant interest, particularly the rotational barrier around the amide C-N bond. Due to the partial double bond character of the C-N bond, rotation is hindered, often leading to the existence of distinct conformers (e.g., syn and anti) that can be observed by techniques like NMR spectroscopy.

Computational methods, primarily DFT, are used to calculate the energy profile for rotation around this bond. By systematically changing the dihedral angle of the C-C-N-R moiety and calculating the energy at each step, a potential energy curve is generated. The energy difference between the ground state (the minimum energy conformation) and the transition state (the maximum energy conformation) defines the rotational barrier (ΔG‡).

Studies on various aromatic amides have shown that these barriers are influenced by both steric and electronic factors. A bulky substituent on the nitrogen atom or near the carbonyl group can sterically hinder rotation, increasing the energy barrier. Electronically, substituents on the aromatic ring can alter the double bond character of the C-N bond. The electron-donating methoxy group in the 4-position of the naphthyl ring may slightly decrease the rotational barrier by increasing electron density on the carbonyl carbon, which in turn reduces the C-N double bond character. The nature of the solvent also plays a crucial role, as polar solvents can stabilize the charge-separated resonance form of the amide, leading to an increased rotational barrier.

| Amide Derivative | Computational Method | Solvent (Computational Model) | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| N-methylbenzamide | DFT (B3LYP/6-31G*) | Gas Phase | 16.5 |

| Nikethamide | Dynamic NMR (Experimental) | CDCl3 | 16.2 |

| Nikethamide | Dynamic NMR (Experimental) | D2O | 18.1 |

| N-acetyl-N-benzoyl bicyclic amine | Dynamic NMR (Experimental) | CDCl3 | 15.0 |

Note: The table provides examples of rotational barriers for related aromatic amides to illustrate typical energy magnitudes. Values for amides of this compound would depend on the specific N-substituent.

Theoretical Studies on Proton Transfer and Self-Assembly Phenomena in Analogues

Derivatives of this compound, particularly those converted into carboxylic acids or amides capable of hydrogen bonding, can exhibit complex phenomena such as proton transfer and self-assembly. Computational studies are vital for understanding the mechanisms and driving forces behind these processes at the molecular level.

Theoretical investigations into excited-state proton transfer (ESPT) in analogues like 2-naphthol (B1666908) derivatives show that intramolecular hydrogen bonding can facilitate the process. DFT calculations can be used to model the potential energy surfaces for both the ground and excited states, identifying the pathways and barriers for proton movement. The presence of a methoxy group can influence the acidity of proton-donating groups and the basicity of proton-accepting groups within the molecule, thereby modulating the kinetics of proton transfer.

Self-assembly is driven by non-covalent interactions, including hydrogen bonding and π-π stacking. DFT calculations are used to quantify the strength of these interactions. For instance, studies on the self-assembly of naphthalene diimide (NDI) derivatives appended with carboxylic acid groups have shown that hydrogen bonding between the acid groups is a primary driver for aggregation, which is then stabilized by π-stacking of the NDI cores. Computational models can predict the most stable arrangements of molecular aggregates, such as dimers or larger clusters, and corroborate experimental findings from techniques like X-ray diffraction. These theoretical models can elucidate how the interplay of different non-covalent forces leads to the formation of ordered supramolecular structures like nanofibers or nanosheets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxy-1-naphthoyl chloride, and how are intermediates characterized?

- Methodology : The Friedel-Crafts acylation of 1-methoxynaphthalene with acyl chlorides (e.g., 1-naphthoyl chloride) is a key route. Reaction optimization involves solvent selection (ether, dichloromethane) and Lewis acid catalysts (AlCl₃). Intermediates are characterized via TLC, MS, and IR spectroscopy to confirm acylation at the 4-position .

- Critical Step : Monitoring reaction progress with TLC ensures minimal byproduct formation. Post-reaction purification via column chromatography is essential due to mixtures of acylated products .

Q. How are physicochemical properties (e.g., melting point, stability) of this compound determined?

- Methodology : Melting points are measured via differential scanning calorimetry (DSC), while stability assessments involve accelerated aging studies under varying temperatures and inert atmospheres. For example, derivatives like 3-(4-methoxy-1-naphthoyl)propionic acid (Menbutone) exhibit a melting point of 270–290°C and stability at room temperature in dry, dark conditions .

- Data Source : Safety data sheets (SDS) and peer-reviewed syntheses provide baseline data, though gaps in reactivity profiles (e.g., hydrolysis rates) require experimental validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid water contact (risk of hydrolysis) and store under inert gas (argon/nitrogen). Spill management requires dry absorbents (e.g., vermiculite) and avoidance of aqueous cleanup .

- Limitations : Acute toxicity data are sparse; researchers must assume sensitization potential and prioritize exposure minimization .

Advanced Research Questions

Q. How can reaction yields be improved in Friedel-Crafts acylations involving this compound?

- Methodology : Optimize solvent polarity (e.g., nitrobenzene for electrophilic activation) and catalyst loading. Pre-activation of the acyl chloride with AlCl₃ enhances electrophilicity. Kinetic studies using in situ NMR can identify side reactions (e.g., over-acylation) .

- Challenge : Competing 1- vs. 4-position acylation in naphthalene derivatives leads to complex mixtures. Blocking groups (e.g., methyl ethers) on reactive positions may improve regioselectivity .

Q. What analytical techniques resolve structural ambiguities in 4-methoxy-1-naphthoyl derivatives?

- Methodology : Single-crystal X-ray diffraction is definitive for confirming substitution patterns. Computational studies (DFT) predict regiochemical outcomes and compare with experimental NMR/IR data. For example, X-ray structures of 1-pentyl-3-(4-methoxy-1-naphthoyl)indole validated acyl group orientation .

- Case Study : Discrepancies between predicted and observed MS fragmentation patterns may indicate unexpected tautomerism or degradation .

Q. How do researchers address contradictory stability data across studies?

- Methodology : Replicate conditions from conflicting reports (e.g., ambient vs. inert storage) and analyze degradation products via HPLC-MS. For instance, Menbutone’s SDS recommends room-temperature stability, while analogous chlorides (e.g., 3,4-dihydro-1-naphthaleneacetyl chloride) degrade rapidly without desiccants .

- Resolution : Publish controlled stability studies with batch-specific certificates of analysis (CoA) to clarify environmental dependencies .

Q. What strategies mitigate risks when toxicity data for this compound are incomplete?

- Methodology : Apply read-across approaches using structurally similar compounds (e.g., naphthoyl chlorides with known LC₅₀ values). In vitro assays (e.g., Ames test for mutagenicity) fill data gaps. Prioritize acute exposure scenarios (inhalation/skin contact) in risk assessments .

- Precaution : Assume reproductive toxicity and neurotoxic potential based on benzophenone/chlorinated aromatic analogs until disproven .

Data Contradiction Analysis

Q. Why do some studies report high yields of 4-acylated products while others observe mixtures?

- Root Cause : Variability in substrate purity (e.g., residual moisture in 1-methoxynaphthalene) and catalyst activity (AlCl₃ hydration state). Reproducibility requires strict anhydrous conditions and freshly distilled reagents .

- Resolution : Publish detailed reaction logs, including solvent drying methods and catalyst sourcing .

Q. How to reconcile discrepancies in reported melting points for 4-methoxy-1-naphthoyl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.